Enzymatic Recognition: 4',5'-Didehydro-5'-deoxyadenosine vs. Adenosine and 5'-Deoxyadenosine as Substrates for Kinase and Nucleosidase Enzymes
The 4',5'-unsaturated modification fundamentally alters the compound's recognition by critical nucleoside-processing enzymes. Unlike adenosine and 5'-deoxyadenosine, 4',5'-didehydro-5'-deoxyadenosine is not phosphorylated by adenosine kinase due to the lack of a 5'-hydroxyl group and the altered ring geometry [1]. Furthermore, in a direct head-to-head comparison, the 5'-deoxyadenosine/5'-methylthioadenosine nucleosidase from Mycobacterium tuberculosis (Rv0091) shows a strong preference for 5'-deoxyadenosine (Km = 0.8 µM) as a substrate. The 4',5'-didehydro analog is not recognized as a substrate, with no detectable N-riboside hydrolysis [2]. This demonstrates that the 4',5'-double bond prevents the compound from entering this salvage pathway.
| Evidence Dimension | Substrate Activity (Nucleoside Hydrolysis) |
|---|---|
| Target Compound Data | Not a substrate (no detectable hydrolysis) |
| Comparator Or Baseline | 5'-Deoxyadenosine (Km = 0.8 µM) |
| Quantified Difference | Infinite (substrate vs. non-substrate) |
| Conditions | In vitro enzyme assay with purified Mycobacterium tuberculosis Rv0091 nucleosidase |
Why This Matters
This data proves that 4',5'-didehydro-5'-deoxyadenosine is metabolically inert in this key salvage pathway, making it a stable probe for studies where 5'-deoxyadenosine would be rapidly degraded, and unsuitable for applications requiring its enzymatic activation.
- [1] Rapp, J., & Forchhammer, K. (2021). 5-Deoxyadenosine Metabolism: More than "Waste Disposal". Microbial Physiology, 31(3), 248–259. View Source
- [2] Namanja-Magliano, H. A., Evans, G. B., Harijan, R. K., Tyler, P. C., & Schramm, V. L. (2017). Transition State Analogue Inhibitors of 5'-Deoxyadenosine/5'-Methylthioadenosine Nucleosidase from Mycobacterium tuberculosis. Biochemistry, 56(38), 5090–5098. View Source
